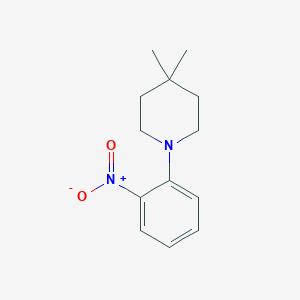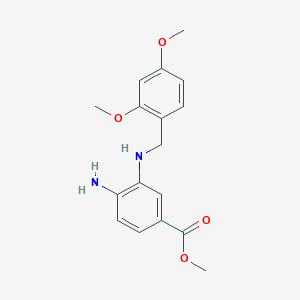
Methyl 4-amino-3-((2,4-dimethoxybenzyl)amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-amino-3-((2,4-dimethoxybenzyl)amino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an amino group at the 4-position and a dimethoxybenzylamino group at the 3-position on the benzoate ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-((2,4-dimethoxybenzyl)amino)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-aminobenzoic acid and 2,4-dimethoxybenzylamine.
Esterification: The 4-aminobenzoic acid is first esterified using methanol and a suitable acid catalyst to form methyl 4-aminobenzoate.
Amidation: The methyl 4-aminobenzoate is then reacted with 2,4-dimethoxybenzylamine under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-amino-3-((2,4-dimethoxybenzyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, where nucleophiles replace the existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoate ring.
Reduction: Reduced forms of the amino groups.
Substitution: Substituted benzoate derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-amino-3-((2,4-dimethoxybenzyl)amino)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 4-amino-3-((2,4-dimethoxybenzyl)amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-aminobenzoate: A simpler analog with only an amino group at the 4-position.
Methyl 4-amino-3-methoxybenzoate: Similar structure but with a methoxy group instead of the dimethoxybenzylamino group.
Methyl 4-amino-3-bromobenzoate: Contains a bromine atom at the 3-position instead of the dimethoxybenzylamino group.
Uniqueness
Methyl 4-amino-3-((2,4-dimethoxybenzyl)amino)benzoate is unique due to the presence of the dimethoxybenzylamino group, which can impart distinct chemical and biological properties
Propiedades
Fórmula molecular |
C17H20N2O4 |
|---|---|
Peso molecular |
316.35 g/mol |
Nombre IUPAC |
methyl 4-amino-3-[(2,4-dimethoxyphenyl)methylamino]benzoate |
InChI |
InChI=1S/C17H20N2O4/c1-21-13-6-4-12(16(9-13)22-2)10-19-15-8-11(17(20)23-3)5-7-14(15)18/h4-9,19H,10,18H2,1-3H3 |
Clave InChI |
NXFULPMGRQYMFL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)CNC2=C(C=CC(=C2)C(=O)OC)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



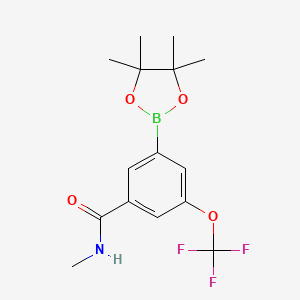


![5-Acetyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-C]-pyridine](/img/structure/B13719055.png)
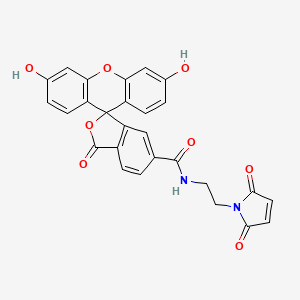
![9-Boc-3-hydroxy-3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonane](/img/structure/B13719071.png)
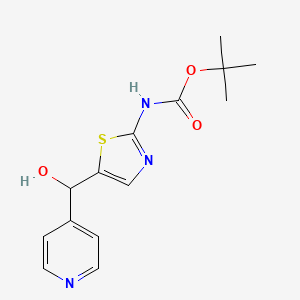
![[3-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-morpholin-4-yl-methanone](/img/structure/B13719083.png)

![N-Cyclopropylmethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13719091.png)
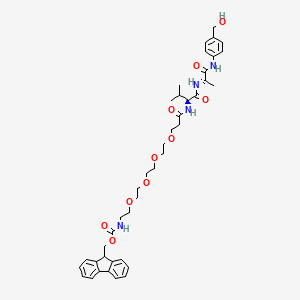
![5,8-Dioxaspiro[3.4]octane-2-carbonyl chloride](/img/structure/B13719097.png)
